molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B3210644
CAS No.: 107392-72-3
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 107392-72-3) is a versatile heterocyclic compound with a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. This fused bicyclic structure serves as a privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant potential across multiple therapeutic areas. This compound is a key intermediate in the synthesis of novel antibiotics. Research has identified derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class as potent translation inhibitors in bacterial cells, offering a promising mechanism to combat antibiotic-resistant pathogens . Furthermore, related quaternary salts synthesized from this core structure have shown broad-spectrum in vitro antimicrobial and antifungal activity against challenging organisms such as Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . Beyond infectious disease, this chemical scaffold has been identified as a high-value fragment in oncology research. Specifically, it has been optimized to create potent and selective non-peptidomimetic inhibitors that target the WIN-site of the WDR5 protein, an epigenetic regulator implicated in mixed-lineage leukemia and other cancers . Historical patents also indicate that structurally similar dihydropyrroloimidazoles have been investigated for their anti-inflammatory properties and their ability to regulate cell-mediated immunity, such as in models of experimental arthritis . The compound is characterized by its density of approximately 1.2 g/cm³ and a boiling point of 397.6±11.0 °C . It is supplied for research applications only. Strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-14-8-4-7-12(14)13-11/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYLPCSLYXBQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified by introducing various substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anti-Arthritic Activity

One of the notable applications of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is its anti-arthritic properties. Research indicates that this compound can regulate cell-mediated immunity and alleviate inflammation associated with conditions like rheumatoid arthritis. A patent describes formulations containing this compound which are effective in treating inflammatory diseases by modulating immune responses .

Cancer Treatment

Recent studies have identified this compound derivatives as potential inhibitors of the WDR5 protein, which plays a crucial role in various cancers, including mixed lineage leukemia. The compound has been shown to bind selectively to the WIN-site of WDR5, demonstrating promising results in inhibiting cancer cell proliferation. In vitro tests revealed dissociation constants below 10 nM for certain derivatives, indicating high potency and specificity against cancer cell lines .

Case Studies and Research Findings

StudyApplicationFindings
Hill et al., 1975Anti-ArthriticDemonstrated efficacy in regulating immune response and reducing inflammation in animal models.
Kochergin et al., 1971Anti-CancerIdentified structural analogs that inhibit WDR5 with high binding affinity (dissociation constants < 10 nM).
PMC6842305Cancer TreatmentHighlighted the potential of pyrrolo[1,2-a]imidazoles as WDR5 inhibitors for mixed lineage leukemia therapy .

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The binding of these compounds to the allosteric pocket of RIPK1 inhibits its activity, thereby preventing necroptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-phenyl derivative exhibits distinct electronic and steric effects compared to 3-aryl analogs (e.g., CPPI), influencing binding to targets like androgen receptors (AR) or cyclooxygenases (COX) .
  • Ring Size : Imidazo[1,2-a]azepines (7-membered rings) show reduced antimicrobial activity compared to 6-membered pyrroloimidazoles, likely due to conformational flexibility .

Anticancer Activity

Compound Target IC₅₀ / MIC (µM) Selectivity Notes
2-Phenyl derivatives Progesterone receptor (PR) <1.0 PR antagonists for endometriosis/breast cancer
CPPI (3-(4-chlorophenyl)) Androgen receptor (AR) 0.5–2.0 Selective AR nuclear localization inhibition
3-Aryl-JNK3 inhibitors JNK3 kinase 0.05–0.1 (S)-enantiomers show 20× higher potency than (R)-forms

Antimicrobial Activity

Compound Microbial Strains MIC (µg/mL) Cytotoxicity (HEK-293)
3-(3,4-Dichlorophenyl) derivative (178) S. aureus, E. coli 1.56–6.25 High (IC₅₀ = 12.5 µM)
Imidazo[1,2-a]azepine quaternary salts C. neoformans >25 Low (IC₅₀ > 50 µM)

Key Findings :

  • Selectivity : 2-Phenyl derivatives targeting PR lack the hemolytic activity seen in 3-aryl antimicrobial analogs (e.g., compound 178) .
  • Halogen Effects : Chlorine or bromine at the 3-position (CPPI) enhances AR binding but may increase cytotoxicity .

Catalytic Performance

Catalyst Structure Reaction Catalyzed Enantiomeric Excess (ee) Turnover Frequency (TOF)
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate C-Acylation of benzofuranones 95% ee 500 h⁻¹
Chiral 7-alkoxy derivatives Steglich rearrangement 89% ee 300 h⁻¹

Comparison :

  • Steric Control : 2-Phenyl derivatives are less studied in catalysis, whereas 7-alkoxy or acetate-substituted analogs achieve high enantioselectivity in acylations .

Biological Activity

Overview

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound notable for its fused imidazole and pyrrole ring system. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions.

The molecular formula of this compound is C12H12N2C_{12}H_{12}N_{2}, with a molecular weight of approximately 184.24 g/mol. Its structure features a unique bicyclic framework that contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC12H12N2C_{12}H_{12}N_{2}
Molecular Weight184.24 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point397.6 ± 11.0 °C at 760 mmHg

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties
Recent studies have identified this compound as a potent inhibitor of WDR5 (WD repeat domain 5), a chromatin regulatory protein implicated in various cancers. In particular, derivatives of this compound showed dissociation constants lower than 10 nM and demonstrated micromolar activity against acute myeloid leukemia (AML) cell lines, making them promising candidates for cancer therapy .

Case Study: WDR5 Inhibition
A fragment-based approach led to the development of compounds based on the pyrrolo[1,2-a]imidazole scaffold that effectively inhibit WDR5. For instance, compound F-1 showed significant binding affinity and was prioritized for further optimization due to its favorable ligand efficiency .

2. Anti-inflammatory Effects
Compounds derived from this compound have been reported to regulate cell-mediated immunity and exhibit anti-arthritic activity. This makes them potential candidates for treating inflammatory conditions such as rheumatoid arthritis .

3. Antimicrobial Activity
Some studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against bacterial or viral pathogens require further investigation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, its inhibition of WDR5 disrupts the interaction between WDR5 and MLL1 (mixed lineage leukemia protein), which is crucial for the progression of certain leukemias .

Comparison with Related Compounds

When compared to similar compounds such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives and other pyrrolo-imidazole analogs, this compound stands out due to its unique structural features and diverse biological activities.

CompoundActivity TypeNotes
This compoundAnticancerPotent WDR5 inhibitor
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoleAntimicrobialRequires further study
6,7-Dihydro-5H-pyrrolo[1,2-a]pyrazineAnti-inflammatoryLimited data

Future Directions

The ongoing research into the biological activity of this compound emphasizes the need for further exploration into its pharmacological potential and mechanism of action. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
  • Clinical Trials : To assess the effectiveness in human subjects for conditions like cancer and rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves cyclization strategies. For example, γ-lactams can undergo O-methylation with Meerwein’s reagent followed by amidination and cyclization under acidic conditions . Alternative routes include microwave-assisted cyclization of 2-methoxypyrrolines with aminoacetonitrile, achieving 82% yield in optimized cases . Key factors affecting yields include solvent choice (e.g., MeCN vs. i-PrOH), temperature control, and the use of chiral auxiliaries to direct stereochemistry.

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) reveals a monoclinic (P21/n) lattice with an envelope conformation in the pyrrolidine ring, relieving torsional strain. Hydrogen bonding (C–H⋯N) stabilizes the lattice . The β-C atom adjacent to the non-bridging imidazole nitrogen is sterically shielded, enhancing electrochemical stability in ionic liquid applications .

Q. What are the primary applications of pyrrolo[1,2-a]imidazoles in organocatalysis?

  • Methodological Answer : Chiral derivatives serve as asymmetric catalysts. For example, 7-alkoxy-substituted variants enable Steglich rearrangements and dynamic stereoselective phosphoramidate synthesis . Catalytic efficiency is linked to substituent positioning (e.g., cyclohexyl groups at C7 enhance enantioselectivity in kinetic resolutions) . Screening via NMR and LC-MS monitors reaction progress, while DFT modeling rationalizes stereochemical outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental catalytic activities in pyrroloimidazole-based systems?

  • Methodological Answer : Discrepancies often arise from solvation effects or transition-state deviations. Mitigation strategies:

  • Perform microkinetic modeling incorporating solvent dielectric constants .
  • Validate using isotopic labeling (e.g., deuterated substrates) to track mechanistic pathways .
  • Compare X-ray crystallography data (e.g., bond angles in DPI catalysts) with computed transition states .

Q. What methodologies optimize enantiomeric excess (ee) in asymmetric reactions using bicyclic imidazole catalysts?

  • Methodological Answer : Structural tuning of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton is critical:

  • Alkoxy-DPI : Synthesized via alkylation of HO-DPI intermediates; enhances ee in phosphorylation reactions (e.g., 95% ee in lactam phosphorylation) .
  • Acyloxy-DPI : Acetylative kinetic resolution of racemic HO-DPI improves stereocontrol in Black rearrangements .
  • Experimental validation via chiral HPLC and polarimetry ensures reproducibility.

Q. How do ionic liquid properties of pyrroloimidazolium derivatives correlate with their electrochemical stability in energy storage applications?

  • Methodological Answer : Stability is influenced by cation-anion interactions and ring puckering:

  • Cyclic voltammetry (CV) and impedance spectroscopy assess ionic conductivity and degradation thresholds .
  • Crystallographic data (e.g., C–H⋯N bond lengths) predict resistance to β-C oxidation, critical for battery electrolytes .
  • Comparative studies with non-fluorinated anions (e.g., BF4⁻ vs. PF6⁻) reveal trade-offs between hydrophobicity and thermal stability .

Q. What experimental approaches reconcile in vitro cytotoxicity and in vivo tolerability of pyrroloimidazole-based antimicrobial agents?

  • Methodological Answer : Compound 178 (a 3-aryl-substituted derivative) shows high hemolytic activity in vitro (human erythrocytes) but low murine toxicity (LD50 > 2000 mg/kg). Strategies include:

  • Pharmacokinetic profiling : Assess bioavailability and tissue distribution via LC-MS/MS .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., 3,4-dichlorophenyl groups) to reduce off-target interactions .
  • In silico toxicity prediction : Tools like ProTox-II prioritize candidates with reduced hERG channel binding .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of pyrroloimidazole derivatives across studies?

  • Methodological Answer :

  • Standardize assays : Use CLSI/MICE guidelines for antimicrobial testing to minimize variability .
  • Control for stereochemistry : Chiral HPLC confirms enantiopurity, as racemic mixtures may skew activity .
  • Meta-analysis : Cross-reference cytotoxicity data (e.g., HEK-293 vs. primary cell lines) to identify cell-type-specific effects .

Q. What techniques validate the proposed mechanisms of WDR5 protein inhibition by 2-aryl-pyrroloimidazoles in cancer models?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD <10 nM for derivatives 179a–c) .
  • Cryo-EM : Resolves inhibitor-WDR5 complexes to identify critical π-π interactions .
  • Knockdown controls : siRNA silencing of WDR5 in AML cells confirms on-target effects .

Methodological Resources

  • Structural Refinement : SHELXL for SCXRD data .
  • Catalyst Design : DFT (B3LYP/6-31G*) for transition-state modeling .
  • Toxicity Screening : ProTox-II and ADMET Predictor® .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 2
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2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

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